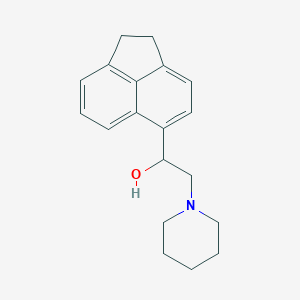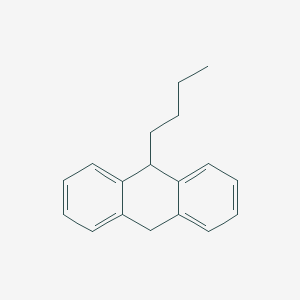
Cadmium--praseodymium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium–praseodymium (1/1) is an intermetallic compound formed by cadmium and praseodymium. This compound is part of the rare earth-cadmium system and exhibits unique properties due to the combination of these two elements. Cadmium is a soft, bluish-white metal known for its use in batteries and pigments, while praseodymium is a rare earth metal with significant magnetic, electrical, and optical properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cadmium–praseodymium (1/1) involves high-temperature synthesis methods. One common approach is the direct combination of cadmium and praseodymium metals at elevated temperatures. The reaction typically occurs in a controlled atmosphere to prevent oxidation. The metals are heated together until they form a homogeneous intermetallic compound .
Industrial Production Methods
Industrial production of cadmium–praseodymium (1/1) may involve advanced metallurgical techniques such as arc melting or induction melting. These methods ensure the uniform distribution of both elements within the compound. The resulting material is then cooled and processed into the desired form for various applications .
化学反応の分析
Types of Reactions
Cadmium–praseodymium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both cadmium and praseodymium.
Common Reagents and Conditions
Oxidation: Cadmium–praseodymium (1/1) can react with oxygen to form oxides of cadmium and praseodymium. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents to yield the pure metals.
Substitution: Cadmium–praseodymium (1/1) can undergo substitution reactions with halogens, forming halides such as cadmium chloride and praseodymium chloride
Major Products Formed
The major products formed from these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation can produce cadmium oxide and praseodymium oxide .
科学的研究の応用
Cadmium–praseodymium (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its thermodynamic properties and phase behavior in the cadmium-praseodymium system. .
Biology and Medicine: Research on cadmium–praseodymium (1/1) includes its potential use in biomedical applications, such as imaging and targeted drug delivery, due to the magnetic properties of praseodymium.
Industry: The compound is used in the development of advanced materials for electronics, optics, and magnetic applications. .
作用機序
The mechanism by which cadmium–praseodymium (1/1) exerts its effects is primarily related to the individual properties of cadmium and praseodymium. Cadmium can induce protein misfolding and aggregation, leading to cellular toxicity. Praseodymium, on the other hand, interacts with various molecular targets, including enzymes and receptors, influencing cellular processes .
類似化合物との比較
Similar Compounds
Cadmium–lanthanum (1/1): Similar to cadmium–praseodymium (1/1), this compound combines cadmium with another rare earth metal, lanthanum.
Cadmium–cerium (1/1): This compound combines cadmium with cerium, another rare earth metal.
Cadmium–neodymium (1/1): Combining cadmium with neodymium results in a compound with distinct magnetic and electronic properties.
Uniqueness
Cadmium–praseodymium (1/1) is unique due to the specific combination of cadmium’s chemical reactivity and praseodymium’s magnetic and optical properties.
特性
CAS番号 |
12292-08-9 |
|---|---|
分子式 |
CdPr |
分子量 |
253.32 g/mol |
IUPAC名 |
cadmium;praseodymium |
InChI |
InChI=1S/Cd.Pr |
InChIキー |
CITQCVOFICRGCO-UHFFFAOYSA-N |
正規SMILES |
[Cd].[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



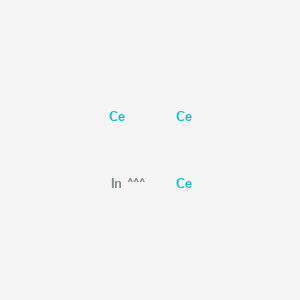
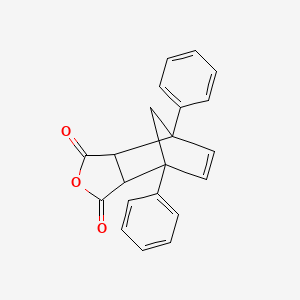
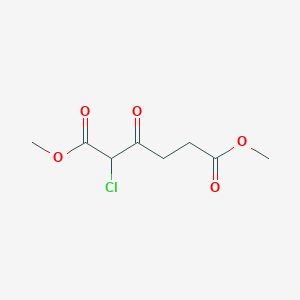
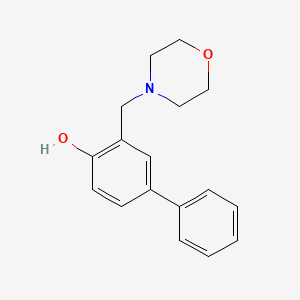
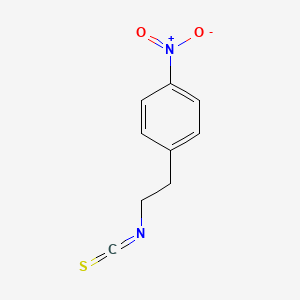
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
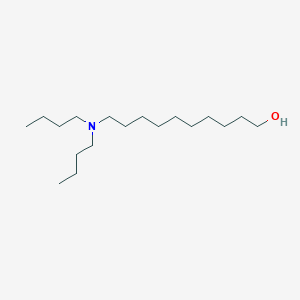
silane](/img/structure/B14726699.png)
